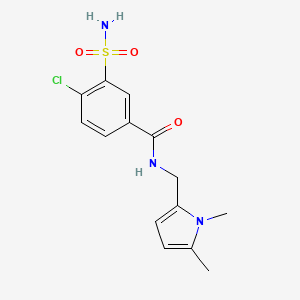

4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide

Vue d'ensemble

Description

MrgX1-Activator-1 is an activator of MrgX1 receptor signaling.

Activité Biologique

4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide (CAS No. 793731-95-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic pathways. This compound features a unique structure that combines a chlorobenzene moiety with a pyrrolidine derivative, which may contribute to its pharmacological properties.

- Molecular Formula : C14H16ClN3O3S

- Molecular Weight : 341.8 g/mol

- IUPAC Name : 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide

- PubChem CID : 2567983

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. A notable study demonstrated that this compound exhibited significant inhibitory effects on RET kinase activity, which is implicated in various cancers. The compound showed moderate to high potency in ELISA-based assays and inhibited cell proliferation driven by RET mutations.

Metabolic Pathways

Research into the metabolic pathways of this compound has revealed that it undergoes significant biotransformation via cytochrome P450 enzymes. Specifically, CYP3A4 was identified as the primary enzyme responsible for its dehydrogenation, leading to the formation of metabolites that may possess different therapeutic profiles compared to the parent compound. The efficiency of this metabolic process was quantified, providing insights into its pharmacokinetics and potential drug interactions.

Applications De Recherche Scientifique

Antibacterial Properties

The sulfonamide group in 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide is known for its antibacterial effects. Sulfonamides function by inhibiting bacterial folic acid synthesis, making this compound a candidate for further investigation against various bacterial strains. Research has shown that related compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Effects

Studies indicate that compounds structurally related to this compound may inhibit viral replication. For instance, N-phenylbenzamide derivatives have demonstrated the ability to significantly inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism of action involves the modulation of host cell factors that enhance antiviral responses .

Anticancer Potential

Research into sulfonamide-based compounds has revealed their potential in cancer therapy. A study highlighted that derivatives similar to this compound can induce apoptosis in various human cancer cell lines. This suggests that the compound could be developed into a therapeutic agent for treating cancers such as breast and colon cancer .

Study on Antibacterial Activity

In a comparative study of sulfonamide derivatives, this compound was tested against multiple bacterial strains. The results indicated potent antibacterial activity with IC50 values comparable to established antibiotics .

Antiviral Mechanism Exploration

Another study focused on the antiviral properties of related compounds demonstrated that they could enhance the levels of antiviral proteins within host cells, thereby inhibiting viral replication effectively .

Anticancer Efficacy Assessment

A series of experiments evaluated the anticancer effects of sulfonamide derivatives, including our compound of interest. The findings suggested significant cytotoxicity against various cancer cell lines and highlighted the compound's ability to modulate apoptotic pathways .

Propriétés

IUPAC Name |

4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S/c1-9-3-5-11(18(9)2)8-17-14(19)10-4-6-12(15)13(7-10)22(16,20)21/h3-7H,8H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCUCFFNMWDEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324984 | |

| Record name | 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

793731-95-0 | |

| Record name | 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.